molecular formula C9H15N3O2 B2561771 4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione CAS No. 2273587-96-3

4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione

Cat. No.: B2561771
CAS No.: 2273587-96-3
M. Wt: 197.238
InChI Key: QPJNTMSYPVBCKH-UHFFFAOYSA-N
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Description

4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione is an organic compound with the molecular formula C9H15N3O2. It is a member of the triazolidine family, characterized by a triazolidine ring structure. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of cyclohexylamine with methyl isocyanate, followed by cyclization to form the triazolidine ring. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Commonly used solvents include dichloromethane or toluene

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides

    Reduction: Reduction reactions can yield amine derivatives

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Acetone, ethanol, water

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its therapeutic potential in drug development

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism by which 4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione exerts its effects involves its interaction with specific molecular targets. The triazolidine ring structure allows it to form stable complexes with various substrates, influencing biochemical pathways and reactions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,2,4-triazolidine-3,5-dione
  • 4-Phenyl-1,2,4-triazolidine-3,5-dione
  • 4-Benzyl-1,2,4-triazolidine-3,5-dione

Uniqueness

4-Cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

4-cyclohexyl-1-methyl-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-11-9(14)12(8(13)10-11)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJNTMSYPVBCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)N1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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